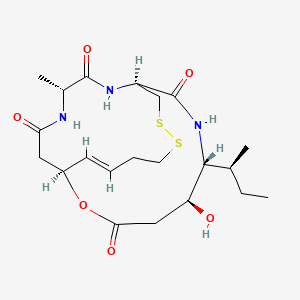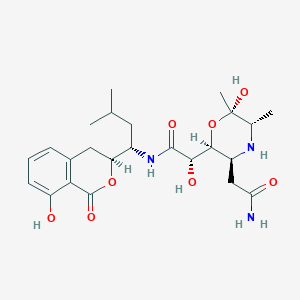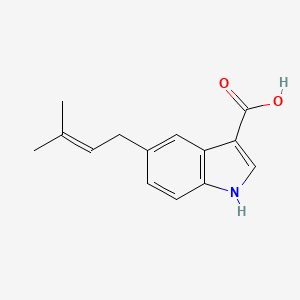
5-Dimethylallylindole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylallylindole-3-carboxylic acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Terpenoid Production by Actinomycetes Research has shown that 5-dimethylallylindole-3-carboxylic acid is produced by marine-derived Streptomyces sp. MS239 as a terpenoid. This compound was isolated alongside another terpenoid, A80915G-8″-acid, through a screening process aimed at identifying terpenoids produced by actinomycetes. The structural elucidation of these compounds was primarily conducted using NMR analyses (Motohashi et al., 2008).
Pseudo-Cross-Conjugated Mesomeric Betaines 1.2-Dimethylindazolium-3-carboxylates, related to 5-dimethylallylindole-3-carboxylic acid, are identified as pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. These compounds demonstrate the capacity to decarboxylate upon heating, leading to the formation of intermediary N-heterocyclic carbenes of indazole, which can undergo further reactions to form amidates. The study details the preparation of these compounds and explores their chemical behavior and potential applications (Schmidt et al., 2006).
Conformational and Spectroscopic Analysis A study provided a conformational and spectroscopic characterization of a structurally related compound, 5-methoxyindole-2-carboxylic acid (5-MeOICA). The analysis incorporated quantum chemical methods, FT-IR, FT-Raman spectroscopy, NMR, and UV absorption spectra to understand the compound's properties in-depth. This research offers insights into the molecular structure and electronic properties, which can be relevant for understanding the behavior of structurally related compounds like 5-dimethylallylindole-3-carboxylic acid (Cinar et al., 2015).
Novel Tryptophan Metabolism in Actinomycetes A study discovered a potential gene cluster responsible for the biosynthesis of a compound related to 5-dimethylallylindole-3-carboxylic acid, known as 5-dimethylallylindole-3-acetonitrile. This cluster is widely distributed among actinomycetes and represents a novel tryptophan metabolism route. The findings provided valuable insights into the biosynthesis of prenylated indole derivatives, expanding our understanding of the structural diversity of natural products produced by actinomycetes (Ozaki et al., 2013).
Eigenschaften
Produktname |
5-Dimethylallylindole-3-carboxylic acid |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
5-(3-methylbut-2-enyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)3-4-10-5-6-13-11(7-10)12(8-15-13)14(16)17/h3,5-8,15H,4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
QQVACXOIVZONIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C(=O)O)C |
Synonyme |
5-dimethylallylindole-3-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



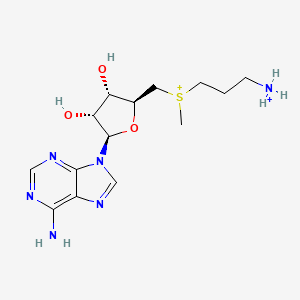
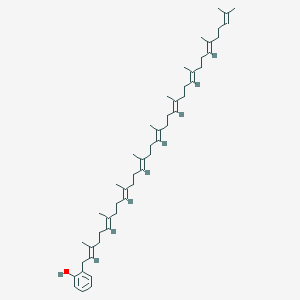
![(2s)-2-(4-Propoxy-3-{[({4-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-Yl]phenyl}carbonyl)amino]methyl}benzyl)butanoic Acid](/img/structure/B1264321.png)
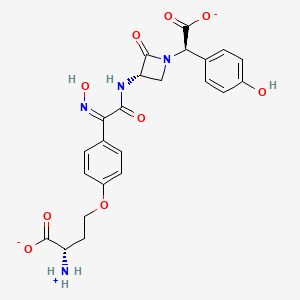

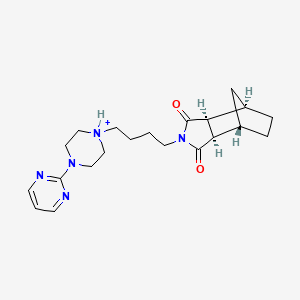
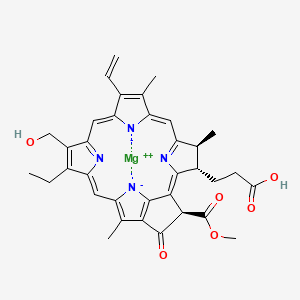
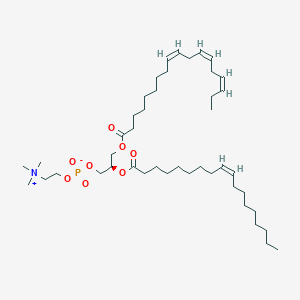
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

